molecular formula C19H34N2O4 B1435961 2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate CAS No. 1425038-21-6

2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate

Cat. No.: B1435961
CAS No.: 1425038-21-6
M. Wt: 354.5 g/mol
InChI Key: YWWBXQRMMYKIGX-AUYLJXNTSA-N
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Description

2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate is a useful research compound. Its molecular formula is C19H34N2O4 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate is a complex organic molecule with potential biological activity. This article focuses on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes:

  • Amine Group : Contributes to its basicity and potential interactions with biological systems.
  • Cyclopropane Ring : May influence the compound's spatial configuration and interactions with enzymes or receptors.
  • Pent-4-yne Chain : Provides hydrophobic characteristics that may affect membrane permeability.

Structural Formula

The structural representation can be summarized as follows:

C14H23N2O3\text{C}_{14}\text{H}_{23}\text{N}_{2}\text{O}_3

Pharmacological Effects

Research indicates that compounds similar to 2-Methylpropan-2-amine exhibit various biological activities, including:

  • Antioxidant Activity :
    • Compounds with similar amine structures have shown significant free radical scavenging capabilities. For example, studies involving N-substituted glycine derivatives demonstrated IC50 values ranging from 127 to 344 μM against oxidative stress markers .
  • Anti-inflammatory Properties :
    • The compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models. Similar compounds have been shown to modulate inflammatory pathways effectively .
  • Anticancer Potential :
    • Some derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. For instance, aminothiazole-based compounds demonstrated IC50 values as low as 0.06 µM against various cancer lines .

The mechanisms through which 2-Methylpropan-2-amine exerts its biological effects can include:

  • Interaction with Enzymes : The amine group may facilitate binding to active sites on enzymes related to oxidative stress and inflammation.
  • Receptor Modulation : The structural components may allow for interaction with neurotransmitter receptors, influencing pathways related to mood and appetite regulation .

Case Studies

  • Antioxidant Evaluation :
    • A study evaluated the antioxidant activity of similar compounds using DPPH and ABTS assays. The results indicated that modifications in the chemical structure significantly influenced the radical scavenging capacity, with some compounds achieving over 80% inhibition at specific concentrations .
  • Cancer Cell Line Studies :
    • In vitro studies on cancerous cell lines demonstrated that certain derivatives of the compound could induce apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazole]Antioxidant62.5
Aminothiazole DerivativeAnticancer0.06
N-substituted GlycineAntioxidant127–344

Properties

IUPAC Name

(2S)-3,3-dimethyl-2-[[(1R,2R)-2-pent-4-ynylcyclopropyl]oxycarbonylamino]butanoic acid;2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4.C4H11N/c1-5-6-7-8-10-9-11(10)20-14(19)16-12(13(17)18)15(2,3)4;1-4(2,3)5/h1,10-12H,6-9H2,2-4H3,(H,16,19)(H,17,18);5H2,1-3H3/t10-,11-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWBXQRMMYKIGX-AUYLJXNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC1CC1CCCC#C.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)O[C@@H]1C[C@H]1CCCC#C.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate
Reactant of Route 2
2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate
Reactant of Route 3
2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate
Reactant of Route 4
Reactant of Route 4
2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate
Reactant of Route 5
2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate
Reactant of Route 6
Reactant of Route 6
2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.